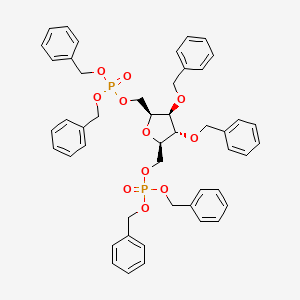
2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) involves multiple steps. The starting material is typically a glucitol derivative, which undergoes a series of benzylation and phosphorylation reactions. The reaction conditions often include the use of solvents like acetone, dichloromethane, and methanol.
Analyse Des Réactions Chimiques
2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug delivery.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) include:
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate): This compound has a similar structure but differs in the position of the phosphate groups.
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate): Another closely related compound with slight variations in its molecular structure.
Propriétés
Formule moléculaire |
C48H50O11P2 |
|---|---|
Poids moléculaire |
864.8 g/mol |
Nom IUPAC |
dibenzyl [(2S,3R,4R,5R)-5-[bis(phenylmethoxy)phosphoryloxymethyl]-3,4-bis(phenylmethoxy)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C48H50O11P2/c49-60(53-33-41-23-11-3-12-24-41,54-34-42-25-13-4-14-26-42)57-37-45-47(51-31-39-19-7-1-8-20-39)48(52-32-40-21-9-2-10-22-40)46(59-45)38-58-61(50,55-35-43-27-15-5-16-28-43)56-36-44-29-17-6-18-30-44/h1-30,45-48H,31-38H2/t45-,46+,47-,48-/m1/s1 |
Clé InChI |
OSYHWLAHXOCABN-SYRQOENSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@H]2OCC3=CC=CC=C3)COP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)COP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
SMILES canonique |
C1=CC=C(C=C1)COC2C(OC(C2OCC3=CC=CC=C3)COP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)COP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[di((1,2-13C2)ethyl)amino]ethylsulfanyl]acetate](/img/structure/B13857189.png)
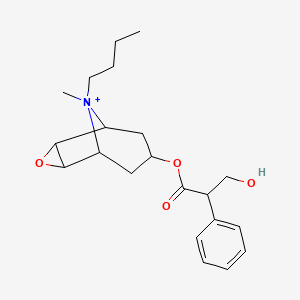
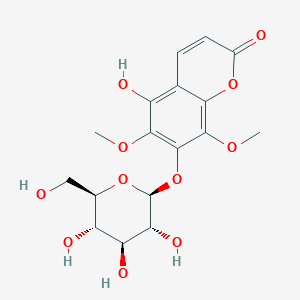
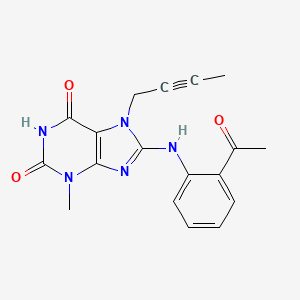

![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
![(S)-(9-(2-(Dimethylamino)ethyl)-4,7-dihydro-3H-pyrrolo[2,3-h]isoquinolin-3-yl)methyl Acetate](/img/structure/B13857229.png)
![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)
![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)
![O-Desbromo-pyrimidinyl O-[6-N-(N'-propyl)sulfamido-5-(4-bromophenyl)pyrimidin-4-yl] Macitentan](/img/structure/B13857245.png)


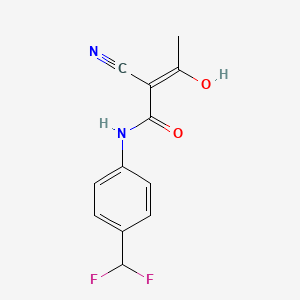
![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
